Methyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Methyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a heterocyclic compound belonging to the class of tetrahydropyrimidines.
Mechanism of Action
Target of Action
Similar compounds, such as dihydropyrimidinones (dhpms), have been widely investigated for their pharmacological effects, mainly focusing on anticancer drug development . For instance, Monastrol, a DHPM, is identified as a kinesin-5 inhibitor, involved in the separation of genetic material during mitosis .
Mode of Action
For example, the inhibition of kinesin-5 by Monastrol leads to cell cycle arrest at the G2/M phase and activation of signaling pathways, which leads to cellular apoptosis .
Biochemical Pathways
Related compounds like monastrol affect the cell cycle regulation pathway, leading to cell cycle arrest .
Result of Action
Related compounds like monastrol have been shown to cause cell cycle arrest and cellular apoptosis .
Biochemical Analysis
Biochemical Properties
Similar compounds have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be due to the compound’s ability to form hydrogen bonds .
Cellular Effects
Related compounds have shown potential anticancer activity, suggesting that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been synthesized and evaluated in vitro for their antimicrobial and anticancer potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through the Biginelli reaction. This involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. For example, benzaldehyde, methyl acetoacetate, and urea can be reacted in the presence of an acid catalyst like p-toluenesulfonic acid under microwave irradiation to yield the desired product .
Industrial Production Methods: Industrial production methods often involve optimizing the reaction conditions to increase yield and reduce reaction time. Techniques such as microwave-assisted synthesis and the use of Lewis acid catalysts have been employed to enhance the efficiency of the Biginelli reaction .
Chemical Reactions Analysis
Types of Reactions: Methyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications due to its biological activity.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure with an ethyl group instead of a methyl group.
6-methyl-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester: Another derivative with similar biological activities.
Uniqueness: Methyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl and phenyl groups can enhance its interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 3,4-dimethyl-2-oxo-6-phenyl-1,6-dihydropyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9-11(13(17)19-3)12(15-14(18)16(9)2)10-7-5-4-6-8-10/h4-8,12H,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFSIMUYNDCTMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1C)C2=CC=CC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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